molecular formula C23H20N4O3S B2661964 N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide CAS No. 1170891-06-1

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide

Cat. No.: B2661964
CAS No.: 1170891-06-1
M. Wt: 432.5
InChI Key: OXUCYOYYSVVOLF-UHFFFAOYSA-N
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Description

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a quinoline moiety, and a benzamide group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the quinoline moiety and the benzamide group. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Quinoline Moiety: This step often involves nucleophilic substitution reactions where the quinoline derivative is introduced.

    Formation of the Benzamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the quinoline moiety.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The quinoline moiety may intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(quinolin-2-ylmethoxy)benzamide can be compared with other compounds that have similar structural features:

    Similar Compounds: Thiazole derivatives, quinoline derivatives, and benzamide derivatives.

    Uniqueness: The combination of these three moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-(quinolin-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-24-21(28)12-18-14-31-23(26-18)27-22(29)16-7-10-19(11-8-16)30-13-17-9-6-15-4-2-3-5-20(15)25-17/h2-11,14H,12-13H2,1H3,(H,24,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCYOYYSVVOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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